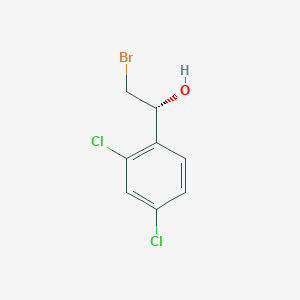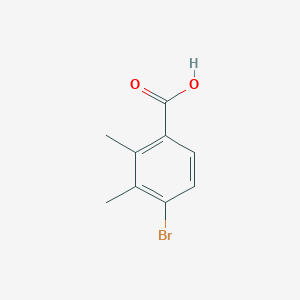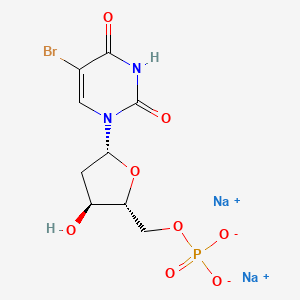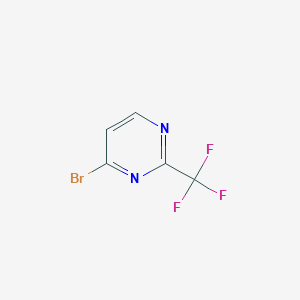
1-(3-Hydroxybutyl)pyrrolidin-2-one
Vue d'ensemble
Description
1-(3-Hydroxybutyl)pyrrolidin-2-one is a cyclic amide compound with the chemical formula C8H15NO2 . It has a molecular weight of 157.21 . The IUPAC name for this compound is 1-(3-hydroxybutyl)-2-pyrrolidinone . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved through the (3 + 2)-cycloaddition of 2-aryl- or 2-alkenylcyclopropane-1,1-diesters with the appropriate isocyanates .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of this compound is characterized by a pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
Le composé « 1-(3-Hydroxybutyl)pyrrolidin-2-one » peut être utilisé dans la synthèse de divers intermédiaires pharmaceutiques. Sa structure se prête à des modifications qui peuvent conduire au développement de médicaments ayant une activité antifongique, antibactérienne, anticonvulsivante et anticancéreuse potentielle .
Propriétés antioxydantes
La recherche indique que les dérivés de la pyrrolidin-2-one, qui comprend « this compound », présentent des activités antioxydantes. Cette propriété est cruciale car elle peut aider à protéger les cellules contre le stress oxydatif, qui est lié à de nombreuses maladies, notamment le cancer, les maladies cardiovasculaires et les maladies neurodégénératives .
Améliorateurs cognitifs
Il a été constaté que des composés liés à la pyrrolidin-2-one présentent une activité anti-amnésique. Bien que des données spécifiques sur « this compound » ne soient pas fournies, sa similitude structurelle avec d'autres dérivés de la pyrrolidinone suggère des applications potentielles dans le développement d'améliorateurs cognitifs ou de nootropiques .
Recherche anticancéreuse
Les dérivés de la pyrrolidine ont été explorés pour leurs propriétés anticancéreuses. Bien que des études spécifiques sur « this compound » ne soient pas détaillées, sa classe chimique suggère un rôle potentiel dans la découverte et le développement de médicaments anticancéreux .
Mécanisme D'action
Target of Action
Pyrrolidin-2-one derivatives, which include 1-(3-hydroxybutyl)pyrrolidin-2-one, are known to interact with various biological targets due to their versatile structure . These targets can be proteins, enzymes, or receptors that play crucial roles in various biological processes .
Mode of Action
It is known that the pyrrolidin-2-one ring structure can interact with biological targets in a specific manner, leading to changes in the target’s function . The spatial orientation of substituents on the pyrrolidin-2-one ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/toxicology results for drug candidates .
Result of Action
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities, such as anti-inflammatory, analgesic, antibacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
It is known that the biological activity of pyrrolidin-2-one derivatives can be influenced by steric factors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-hydroxybutyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(10)4-6-9-5-2-3-8(9)11/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKDYSBMGASIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




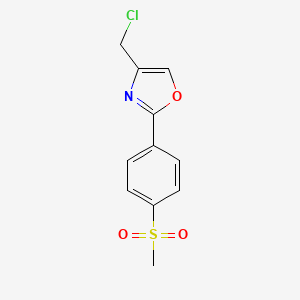
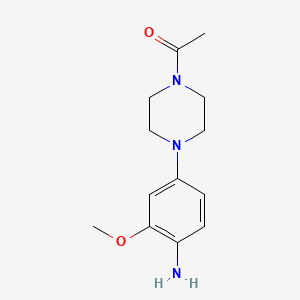

![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)
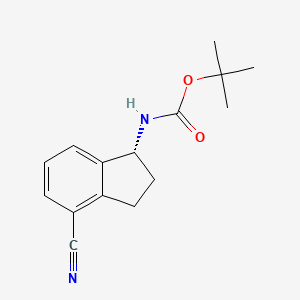
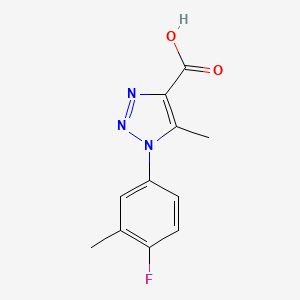
![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)
